molecular formula C20H16N2O5 B2743285 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2137587-64-3

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2743285
CAS No.: 2137587-64-3
M. Wt: 364.357
InChI Key: WKKKOJAHZFKAJC-UHFFFAOYSA-N
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Description

The compound “5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group serves as a protective group for the amino acid during the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a fluorenyl group, a methoxycarbonyl group, an amino group, and a carboxylic acid group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It is likely to be a solid at room temperature . Its solubility would depend on the solvent used, but it is likely to be soluble in organic solvents and insoluble in water .

Scientific Research Applications

Protection of Hydroxy-Groups

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , is used to protect hydroxy-groups in various chemical processes. This protection is crucial in the synthesis of complex molecules, including nucleic acid fragments. The Fmoc group can be conveniently removed while preserving other base-labile protecting groups, demonstrating its selectivity and efficiency in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Synthesis of Complex Molecules

  • 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid is a key intermediate in the synthesis of complex chemical structures, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid. These compounds are synthesized from simpler precursors like 3‐bromopyruvic acid, demonstrating the compound's role in facilitating complex synthetic routes (Le & Goodnow, 2004).

Structural Analysis and Properties

  • Research has been conducted to understand the structural properties of related compounds like 9-Oxo-9H-fluorene-1-carboxylic acid. These studies focus on the molecular conformation and intermolecular interactions, which are essential for designing materials with specific properties (Coté, Lalancette, & Thompson, 1996).

Development of Peptidomimetics and Biologically Active Compounds

  • This compound is also pivotal in the preparation of peptidomimetics and biologically active compounds, especially in the context of triazole-based scaffolds. Its unique chemistry, including susceptibility to the Dimroth rearrangement, has led to the development of new synthetic protocols to create protected versions of this triazole amino acid (Ferrini et al., 2015).

Application in Solid Phase Peptide Synthesis

  • The N,O-Bis-Fmoc derivatives of the compound are used in solid-phase peptide synthesis. These derivatives serve as intermediates for reversibly protecting tertiary peptide bonds, thereby preventing interchain association during peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Mechanism of Action

The mechanism of action of this compound is not clear from the available resources. If it is used as a building block in peptide synthesis, its role would be as a precursor to a specific amino acid residue in the peptide chain .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and stored separately from foodstuff containers or incompatible materials .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-19(24)18-17(27-11-22-18)9-21-20(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKKOJAHZFKAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137587-64-3
Record name 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid
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